

An In-depth Technical Guide to the Physical Properties of alpha-Bromophenylacetic Acid

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Compound of Interest

Compound Name: 2-bromo-2-phenylacetic acid

Cat. No.: B146123

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Introduction

alpha-Bromophenylacetic acid (α -BPAA) is a halogenated derivative of phenylacetic acid. It serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physical properties of alpha-bromophenylacetic acid, detailed experimental protocols for their determination, and relevant biological pathway context.

Core Physical Properties

The physical characteristics of alpha-bromophenylacetic acid are summarized in the table below. These values have been compiled from various scientific and chemical data sources.

Property	Value	Notes
Molecular Formula	C ₈ H ₇ BrO ₂	
Molecular Weight	215.04 g/mol	[1][2][3]
CAS Number	4870-65-9	[1][2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	81-83 °C	[1]
Boiling Point	Decomposes upon heating	A precise boiling point at atmospheric pressure is not applicable.
Solubility	Soluble in methanol. Insoluble in water.	[3]
Density	Not experimentally determined	Calculated values suggest a density of approximately 1.6 g/cm ³ .
pKa	Not experimentally determined	As a carboxylic acid, it is expected to have an acidic pKa.

Experimental Protocols

Detailed methodologies for determining the key physical properties of alpha-bromophenylacetic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of dry alpha-bromophenylacetic acid powder is finely crushed. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height) into the bottom of the tube.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube containing the sample is placed into the heating block of the apparatus.
- **Measurement:**
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The apparatus is then allowed to cool.
 - A fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- **Data Analysis:** The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. A narrow range is indicative of high purity.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected for testing.
- **Procedure:**

- To a test tube containing a small, accurately weighed amount of alpha-bromophenylacetic acid (e.g., 10 mg), a measured volume of the selected solvent (e.g., 1 mL) is added at a constant temperature (typically 25 °C).
- The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
- The mixture is visually inspected for the dissolution of the solid.
- If the solid dissolves completely, the substance is considered soluble under these conditions. If it does not, it is classified as insoluble or sparingly soluble.
- Quantitative Measurement (Optional): For a more precise determination, a saturated solution is prepared by adding an excess of the solid to the solvent and stirring until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Determination of Density (Gas Pycnometry)

Principle: Gas pycnometry is a non-destructive technique that uses an inert gas, typically helium, to determine the volume of a solid sample by measuring the pressure change of the gas in a calibrated chamber. The density is then calculated from the measured volume and the mass of the sample.

Methodology:

- Sample Preparation: A known mass of dry alpha-bromophenylacetic acid powder is accurately weighed.
- Apparatus: A gas pycnometer is calibrated according to the manufacturer's instructions.
- Measurement:
 - The weighed sample is placed in the sample chamber of the pycnometer.
 - The chamber is sealed, and the analysis is initiated.

- The instrument automatically purges the chamber with helium gas and then performs a series of pressure measurements to determine the volume of the sample.
- Data Analysis: The density (ρ) is calculated using the formula: $\rho = \text{mass} / \text{volume}$

Determination of pKa (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For a carboxylic acid like alpha-bromophenylacetic acid, it is the pH at which the acid is 50% dissociated. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Methodology:

- Sample Preparation: A solution of alpha-bromophenylacetic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).
- Apparatus: A calibrated pH meter with a combination electrode is used in conjunction with a burette for the precise addition of the titrant.
- Titration:
 - The electrode is immersed in the alpha-bromophenylacetic acid solution.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, measured increments from the burette.
 - After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.
- Data Analysis:
 - A titration curve is generated by plotting the measured pH against the volume of titrant added.
 - The equivalence point (the point of steepest slope) is identified from the curve.

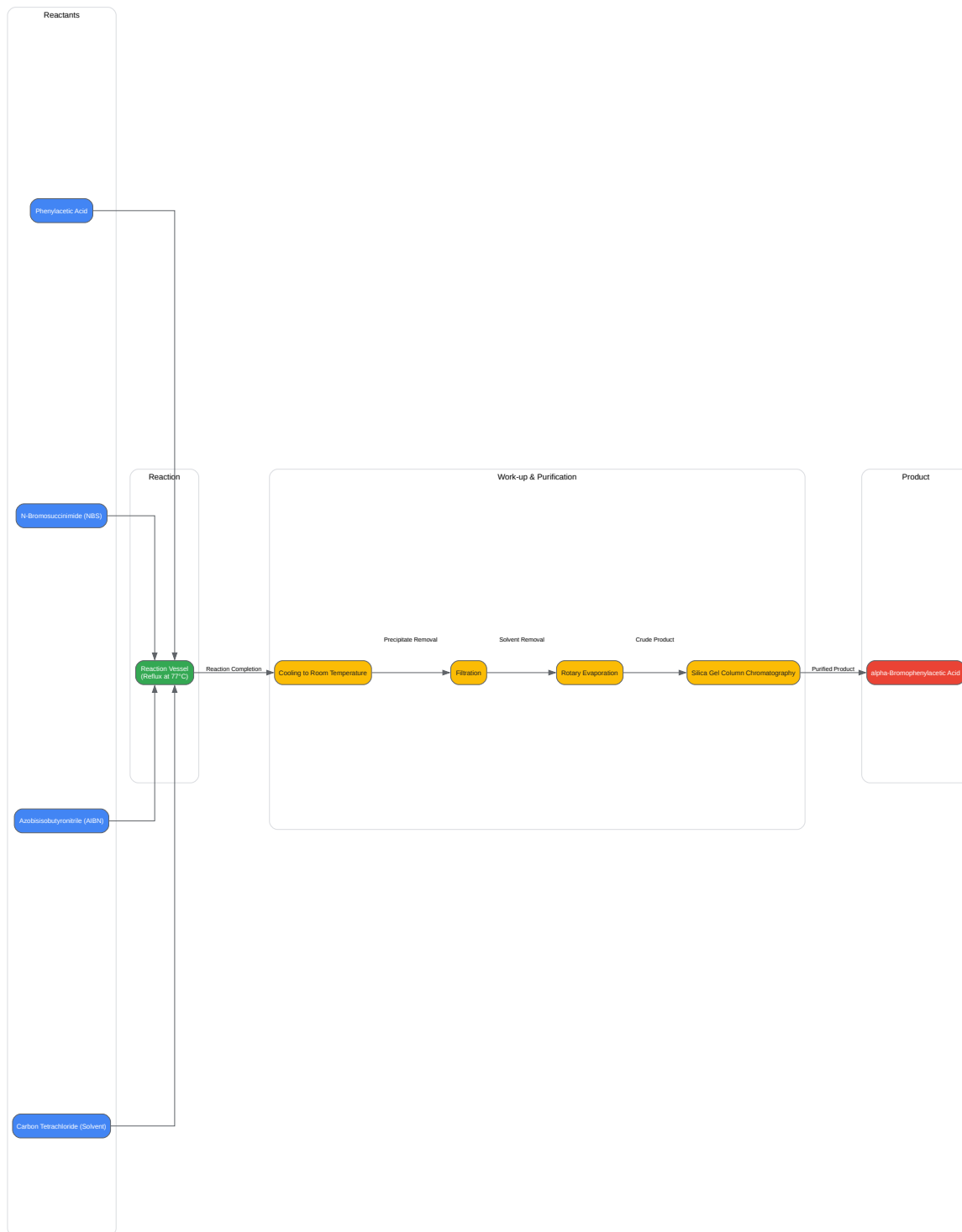
- The volume of titrant required to reach the half-equivalence point (half the volume of the equivalence point) is determined.
- The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Visualizations

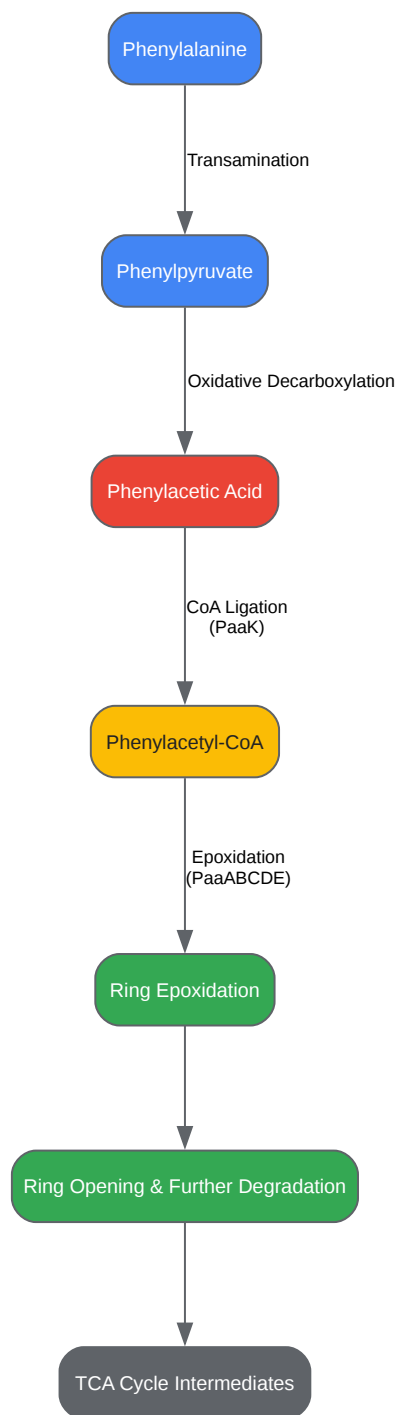
Synthesis of alpha-Bromophenylacetic Acid: An Experimental Workflow

The following diagram illustrates a common laboratory synthesis route for alpha-bromophenylacetic acid starting from phenylacetic acid.

Synthesis of alpha-Bromophenylacetic Acid



Phenylacetic Acid Metabolic Pathway

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